N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213780
InChI: InChI=1S/C21H19N3O2/c25-21(14-26-19-11-5-7-15-6-1-2-8-16(15)19)22-13-12-20-23-17-9-3-4-10-18(17)24-20/h1-11H,12-14H2,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide

CAS No.:

Cat. No.: VC18213780

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide -

Specification

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-naphthalen-1-yloxyacetamide
Standard InChI InChI=1S/C21H19N3O2/c25-21(14-26-19-11-5-7-15-6-1-2-8-16(15)19)22-13-12-20-23-17-9-3-4-10-18(17)24-20/h1-11H,12-14H2,(H,22,25)(H,23,24)
Standard InChI Key UWJNOIRJJRFYAB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide is a complex organic compound with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol. It belongs to the benzodiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry .

Synthesis and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide typically involves a multi-step process. This may include the use of bases like sodium hydride and solvents such as dimethylformamide to facilitate reactions. Optimizing reaction conditions, including temperature and time, is crucial for achieving high yields and purity.

Mechanism of Action and Biological Applications

Research into the mechanism of action of this compound often involves biochemical assays to determine its binding affinities and inhibitory constants against target enzymes or receptors. Its unique structure provides a platform for further exploration in drug development, highlighting its importance in both academic research and industrial applications.

Scientific Applications and Future Directions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide has several scientific applications, particularly in medicinal chemistry. Its potential in drug development and chemical synthesis makes it a valuable compound for further research and exploration.

Comparison with Related Compounds

Other compounds in the benzodiazole family, such as N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide and N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide, share similar structural features but differ in their specific functional groups and molecular weights .

CompoundMolecular FormulaMolecular WeightCAS Number
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamideC21H19N3O2345.4 g/mol851699-31-5
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamideC17H17N3O279.34 g/mol301680-45-5
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamideC14H19N3O245.32 g/mol850923-38-5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator